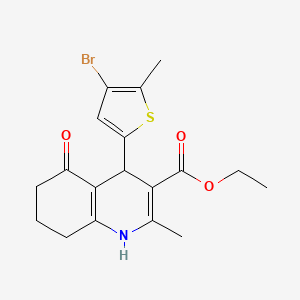![molecular formula C14H13ClN4O3 B5021978 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B5021978.png)
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide and is commonly referred to as CNE.
Mecanismo De Acción
The mechanism of action of CNE is not fully understood. However, it has been suggested that CNE exerts its effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. CNE has also been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
CNE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CNE has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, CNE has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNE in lab experiments is its potential to exhibit multiple effects such as anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of using CNE is its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of CNE. One of the directions is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study the potential use of CNE in combination with other drugs for the treatment of cancer. Additionally, the development of new synthesis methods for CNE could also be an area of future research.
Conclusion:
In conclusion, N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential use in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity at high doses.
Métodos De Síntesis
The synthesis of CNE involves the reaction of 4-chloro-2-nitroaniline with nicotinoyl chloride in the presence of a base. The resulting compound is then reduced with sodium borohydride to obtain N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide.
Aplicaciones Científicas De Investigación
CNE has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. CNE has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-11-3-4-12(13(8-11)19(21)22)17-6-7-18-14(20)10-2-1-5-16-9-10/h1-5,8-9,17H,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFYRIBOQBQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)
![2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)
![3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021932.png)
![5-(4-biphenylyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021938.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5021945.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5021947.png)
![2-methoxy-N-propyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B5021952.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)
![4,10-dibenzyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5021970.png)
![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B5022001.png)